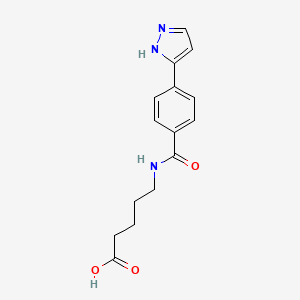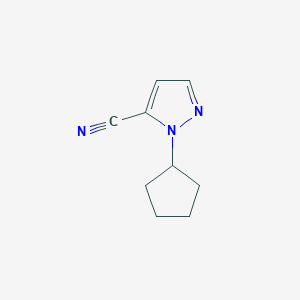
5-(4-(1h-Pyrazol-5-yl)benzamido)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(1H-Pyrazol-5-yl)benzamido)pentanoic acid is an organic compound with the molecular formula C15H17N3O3 and a molecular weight of 287.31 g/mol . This compound features a pyrazole ring, a benzamido group, and a pentanoic acid chain, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 5-(4-(1H-Pyrazol-5-yl)benzamido)pentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 1H-pyrazole-5-carboxylic acid with 4-aminobenzoic acid under specific conditions to form the intermediate product. This intermediate is then reacted with pentanoic acid to yield the final compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
5-(4-(1H-Pyrazol-5-yl)benzamido)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
5-(4-(1H-Pyrazol-5-yl)benzamido)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-(1H-Pyrazol-5-yl)benzamido)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has shown promising antibiofilm activity against Candida albicans by inhibiting biofilm formation . The compound’s structure allows it to interact with microbial cell membranes, disrupting their integrity and function.
Comparison with Similar Compounds
5-(4-(1H-Pyrazol-5-yl)benzamido)pentanoic acid can be compared with other similar compounds such as:
4-(1H-Tetrazol-5-yl)benzoic acid: This compound has a tetrazole ring instead of a pyrazole ring, which may result in different chemical and biological properties.
5-(1H-Pyrazol-4-yl)benzoic acid: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H17N3O3 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
5-[[4-(1H-pyrazol-5-yl)benzoyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H17N3O3/c19-14(20)3-1-2-9-16-15(21)12-6-4-11(5-7-12)13-8-10-17-18-13/h4-8,10H,1-3,9H2,(H,16,21)(H,17,18)(H,19,20) |
InChI Key |
HIQHBJVQMWZWIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)C(=O)NCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712459.png)

![2-[(E)-[(2-phenylacetamido)imino]methyl]benzoic acid](/img/structure/B11712472.png)

![2-phenyl-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11712495.png)



![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11712516.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B11712523.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B11712525.png)
![3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide](/img/structure/B11712528.png)

